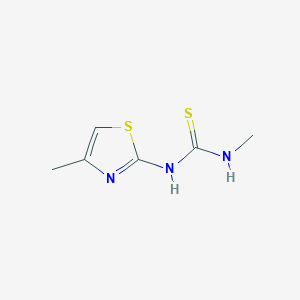
Thiourea, N-methyl-N'-(4-methyl-2-thiazolyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-N’-(4-methyl-2-thiazolyl)-thiourea , is a heterocyclic organic compound. Its chemical structure features a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazoles, including thiourea, belong to the azole heterocycles, alongside imidazoles and oxazoles. The thiazole ring is planar, and its aromaticity arises from the delocalization of a lone pair of π-electrons on the sulfur atom. Thiourea is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. It has a pale yellow color, a boiling point of 116–118°C, and a specific gravity of 1.2. Interestingly, thiourea is a natural component of Vitamin B₁ (thiamine), which plays a crucial role in energy metabolism and nervous system function .
Méthodes De Préparation
Synthetic Routes::
N-Methylation of Thiazole Ring: One synthetic approach involves N-methylation of the thiazole ring using appropriate reagents.
Thiourea Derivatives: Various derivatives of thiourea can be synthesized by modifying the substituents on the nitrogen atom.
Industrial Production:: Industrial production methods for thiourea derivatives may involve large-scale synthesis using established chemical processes. specific details on industrial-scale production are proprietary and may vary depending on the manufacturer.
Analyse Des Réactions Chimiques
Thiourea undergoes several types of reactions:
Oxidation: Thiourea can be oxidized to form various products.
Reduction: Reduction reactions yield different derivatives.
Substitution: Electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom occur.
Common reagents and conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or nitric acid (HNO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄).
Substitution: Various electrophiles and nucleophiles.
Major products:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Bleomycine: and : Antineoplastic drugs.
Applications De Recherche Scientifique
Thiourea derivatives find applications in:
Medicine: As antiviral, antifungal, and antitumor agents.
Chemistry: In synthetic processes and as reagents.
Industry: In dyes, biocides, and chemical accelerators.
Mécanisme D'action
The exact mechanism by which thiourea exerts its effects varies depending on the specific derivative. It may involve interactions with molecular targets or pathways related to its biological activity.
Comparaison Avec Des Composés Similaires
Thiourea can be compared with other thiazole-containing compounds, emphasizing its unique properties. Some similar compounds include sulfathiazole, ritonavir, abafungin, bleomycine, and tiazofurin.
Propriétés
Formule moléculaire |
C6H9N3S2 |
|---|---|
Poids moléculaire |
187.3 g/mol |
Nom IUPAC |
1-methyl-3-(4-methyl-1,3-thiazol-2-yl)thiourea |
InChI |
InChI=1S/C6H9N3S2/c1-4-3-11-6(8-4)9-5(10)7-2/h3H,1-2H3,(H2,7,8,9,10) |
Clé InChI |
QKCHHJGIQBOVRT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CSC(=N1)NC(=S)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{2-[(4-bromophenyl)amino]-2-oxoethyl}-2-chloroacetamide](/img/structure/B12119532.png)
![Benzeneacetic acid, 4-bromo-alpha-[(2-hydroxyethyl)amino]-](/img/structure/B12119536.png)
![3-(propan-2-yl)-6,6a-dihydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide](/img/structure/B12119541.png)


![4-chloro-N,N-dimethyl-3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}benzene-1-sulfonamide](/img/structure/B12119565.png)
![4-Iodo-1-[(2-methylindolinyl)sulfonyl]benzene](/img/structure/B12119573.png)

![ethyl 4-{[1-(9H-purin-6-yl)piperidin-4-yl]carbonyl}piperazine-1-carboxylate](/img/structure/B12119581.png)



![4-[2-(2,4-Dimethylphenoxy)acetamido]butanoic acid](/img/structure/B12119625.png)

